Bienvenue dans la boutique en ligne BenchChem!

CYM-5541

S1P receptor pharmacology GPCR signaling Selectivity profiling

CYM-5541 is a potent, full, and selective allosteric agonist of S1P3 (EC₅₀ 72-132 nM) with >75-fold selectivity over S1P1. Its unique allosteric binding mode at Phe263 enables pathway-biased signaling, making it essential for dissecting S1P3-specific pathways in inflammation, vascular biology, and sepsis. Ideal for structural studies (PDB 7EW4) and assay validation. This compound is a gold-standard positive control for S1P3-selective assays and preclinical sepsis models.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 945128-26-7
Cat. No. B1669540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM-5541
CAS945128-26-7
SynonymsCYM-5541
N,N-dicyclohexyl(5-cyclopropylisoxazol-3-yl)carboxamide
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4
InChIInChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2
InChIKeyNDKGACIWVAOUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CYM-5541 (CAS 945128-26-7): A Highly Selective S1P3 Allosteric Agonist for Precision Pharmacology Research and Drug Discovery Procurement


CYM-5541 (also designated ML249) is a potent, full, and selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1P3). It activates the S1P3 receptor with an EC₅₀ ranging from 72 to 132 nM and induces maximal ERK phosphorylation comparable to the endogenous ligand S1P, classifying it as a full agonist [1]. Critically, CYM-5541 demonstrates exquisite selectivity for S1P3 over other S1P receptor subtypes, with EC₅₀ values exceeding 10 μM for S1P₁, 50 μM for S1P₂, 50 μM for S1P₄, and 25 μM for S1P₅ in vitro [1][2]. Its unique binding mode, occupying a lower hydrophobic pocket distinct from the orthosteric site, underlies this selectivity and positions CYM-5541 as an essential chemical probe for dissecting S1P3-specific signaling pathways [3][4].

Procurement Rationale for CYM-5541: Why Pan-S1P Agonists or S1P1-Selective Compounds Cannot Substitute for S1P3-Selective Research


Substituting CYM-5541 with alternative S1P receptor agonists like the endogenous ligand S1P or clinical candidates such as FTY720-P (fingolimod phosphate) is scientifically invalid for S1P3-focused studies. S1P acts as a pan-agonist, activating S1P₁–₅ with EC₅₀ values in the low nanomolar range (e.g., S1P₁ EC₅₀ = 0.18 nM, S1P₃ EC₅₀ = 0.16 nM), thereby confounding interpretation of S1P3-specific contributions [1]. Similarly, S1P₁-selective agonists like CS-2100 (EC₅₀ S1P₁ = 4.0 nM) and Cenerimod (EC₅₀ S1P₁ = 1 nM) are explicitly designed to spare S1P₃ activation, rendering them useless for studies requiring S1P₃ agonism [2]. Even within the S1P3 receptor, orthosteric agonists like S1P and FTY720-P occupy a different chemical space and induce distinct conformational changes compared to the allosteric agonist CYM-5541, which uniquely binds to a hydrophobic pocket defined by residue Phe263, enabling pathway-biased signaling and unparalleled subtype selectivity [3][4].

CYM-5541: Quantified Differentiation and Comparative Selectivity Profile for Informed Scientific Procurement


Subtype Selectivity Advantage: CYM-5541 Exhibits >75-Fold Selectivity for S1P3 Over S1P1 Compared to Endogenous Pan-Agonist S1P

In direct comparison, CYM-5541 demonstrates starkly contrasting subtype selectivity compared to the endogenous pan-agonist S1P. CYM-5541 activates S1P₃ with an EC₅₀ of 72–132 nM while requiring >10 μM for S1P₁ activation, yielding a S1P₃/S1P₁ selectivity ratio of >76 (calculated as the ratio of EC₅₀ values: >10,000 nM / 132 nM) [1]. In contrast, S1P activates both receptors with near-equivalent potency (S1P₁ EC₅₀ = 0.18 nM; S1P₃ EC₅₀ = 0.16 nM), a S1P₃/S1P₁ selectivity ratio of ~0.9 [2].

S1P receptor pharmacology GPCR signaling Selectivity profiling

Allosteric Binding Site Differentiation: CYM-5541 Occupies a Unique Hydrophobic Pocket Defined by Phe263, Enabling S1P3 Selectivity and Biased Signaling

CYM-5541 binds to a distinct allosteric hydrophobic pocket in the S1P3 receptor, which is not occupied by orthosteric agonists like S1P or FTY720-P. Mutagenesis and molecular modeling identified Phe263 as a key gatekeeper residue: the F263L mutation significantly impairs CYM-5541-induced receptor activation, whereas S1P-induced activation is unaffected [1]. Computational docking revealed that the relative binding free energy (MM-GBSA) of CYM-5541 is significantly worse for the F263L mutant (-36.89 kcal/mol) compared to wild-type S1P3 (-44.02 kcal/mol), a difference of ~7 kcal/mol, confirming F263's critical role in CYM-5541 binding [1].

Allosteric modulation GPCR structural biology Ligand binding pocket mapping

In Vivo Therapeutic Validation: CYM-5541 Significantly Increases Survival in a Clinically Relevant Sepsis Model, Confirming Target Engagement and Pharmacological Relevance

CYM-5541 demonstrates clear in vivo efficacy in a severe experimental sepsis model. Treatment of septic mice with a single dose of the S1P3 agonist CYM-5541 in the advanced phase of sepsis resulted in a significantly increased survival rate compared to untreated controls [1]. The survival benefit was completely lost in S1PR3-deficient mice, confirming that the observed therapeutic effect is specifically mediated through S1P3 receptor activation [1]. This study directly validates that selective S1P3 agonism with CYM-5541 translates to a functional, disease-relevant outcome.

Sepsis In vivo pharmacology S1P3 agonism

Structural Basis for Selectivity: Cryo-EM Reveals CYM-5541 Interactions with F119 and F263, Enabling Superior S1P3 Subtype Discrimination

The cryo-EM structure of the CYM-5541-bound S1PR3-Gi complex (PDB 7EW4) provides atomic-level insight into its selectivity [1]. CYM-5541 forms direct interactions with Phe119³.³³ and Phe263⁶.⁵⁵, which are critical for its allosteric binding and stabilization of the extracellular connection of transmembrane bundles [1][2]. Notably, residue Phe263⁶.⁵⁵ in S1PR3 is replaced by Leu276⁶.⁵⁵ in the closely related S1P1 receptor, a key difference that underlies the S1P3 selectivity of CYM-5541 and its inability to potently activate S1P1 [1].

Cryo-EM GPCR structural biology Ligand selectivity mechanisms

Functional Full Agonism: CYM-5541 Achieves Maximal ERK Phosphorylation Equivalent to S1P, Enabling Robust S1P3-Specific Signal Transduction

CYM-5541 acts as a full agonist at the S1P3 receptor, reaching the maximum level of ERK phosphorylation that is observed with the endogenous ligand S1P [1][2]. In contrast, FTY720-P (fingolimod phosphate) acts as a partial agonist in some assay systems, with an efficacy of 42.3% relative to S1P in a PathHunter β-arrestin recruitment assay [3]. This full agonist profile ensures that CYM-5541 can maximally engage S1P3-mediated signaling pathways.

GPCR signaling Full agonism ERK phosphorylation

Optimal Scientific and Industrial Applications for CYM-5541 Based on Verified Differentiation


S1P3-Specific Target Validation and Pathway Dissection in Inflammation and Immunology Research

CYM-5541 is the reagent of choice for researchers aiming to validate S1P3 as a therapeutic target or to dissect S1P3-specific signaling pathways in immune cell trafficking, vascular biology, and inflammation. Its >75-fold selectivity for S1P3 over S1P1 eliminates the confounding effects of S1P1 activation that occur with pan-agonists like S1P [1]. This specificity is critical for studies on lymphocyte egress, endothelial barrier function, and macrophage polarization, where S1P1 and S1P3 often exert opposing or distinct roles [2].

Sepsis and Acute Inflammatory Disease Modeling and Preclinical Therapeutic Studies

Based on its validated in vivo efficacy in a severe experimental sepsis model, CYM-5541 is ideally suited for preclinical studies investigating S1P3 agonism as a therapeutic strategy for sepsis and other acute inflammatory conditions [1]. The compound's ability to increase survival when administered in the advanced phase of sepsis positions it as a key tool for exploring disease tolerance mechanisms, lung barrier stabilization, and cytokine modulation in relevant animal models [1].

Structural Biology and Rational Drug Design Targeting the S1P3 Allosteric Pocket

The availability of a high-resolution cryo-EM structure of CYM-5541 bound to the S1PR3-Gi complex (PDB 7EW4) makes CYM-5541 an essential reference compound for structural biology and computer-aided drug design [1]. Researchers can use CYM-5541 to benchmark computational docking studies, validate homology models, and guide the rational design of next-generation S1P3-selective allosteric modulators with improved pharmacokinetic properties. Its defined interactions with Phe263 and the hydrophobic allosteric pocket provide a clear pharmacophore model [1][2].

Development of S1P3-Selective Assays and Chemical Probe Panels

CYM-5541 serves as a gold-standard positive control for developing and validating S1P3-selective assays, including calcium flux, ERK phosphorylation, and β-arrestin recruitment assays [1]. Its full agonist profile and well-characterized selectivity window (>75-fold for S1P3 over S1P1, >300-fold over S1P2/S1P4/S1P5) make it an indispensable component of chemical probe panels designed to deconvolve S1P receptor subtype contributions in complex biological systems [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYM-5541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.